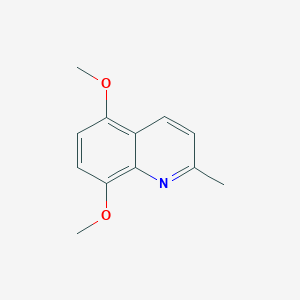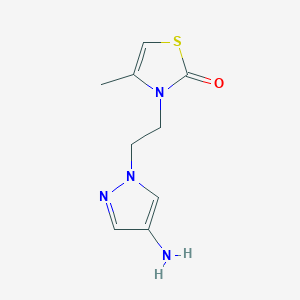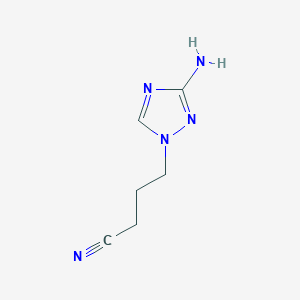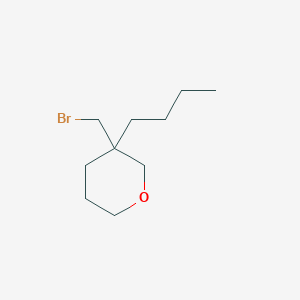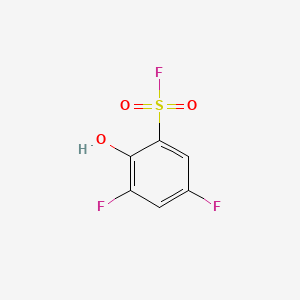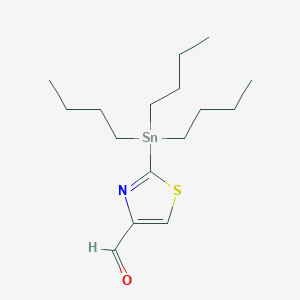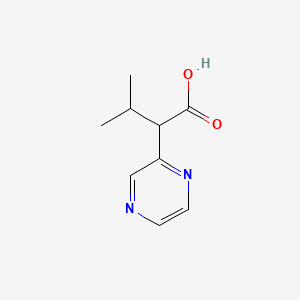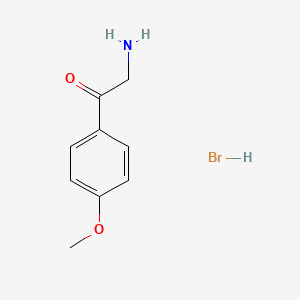![molecular formula C14H19NO B13639863 3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane: is a bicyclic compound that features a unique structure combining a bicyclo[321]octane framework with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile.
Introduction of the Azabicyclic Moiety: The azabicyclic structure can be introduced via an intramolecular cyclization reaction, often involving a carbocationic intermediate.
Attachment of the 4-Methylphenoxy Group: The final step involves the nucleophilic substitution of a suitable leaving group with 4-methylphenol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the 4-methylphenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally similar compound with an oxygen atom in the bicyclic framework.
1-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom in the bicyclic structure.
Uniqueness
3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(4-methylphenoxy)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H19NO/c1-10-2-6-13(7-3-10)16-14-8-11-4-5-12(9-14)15-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3 |
InChI Key |
VBKHZANGSGOWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC3CCC(C2)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


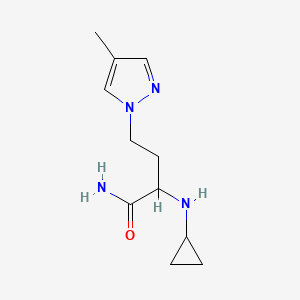
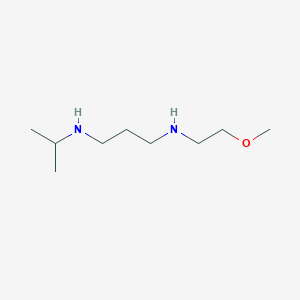
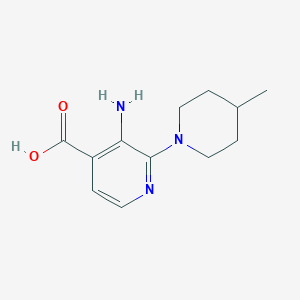
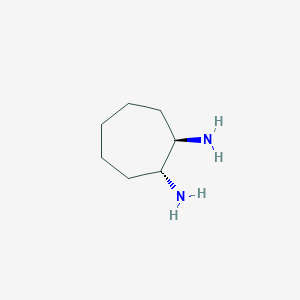
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
